An In-depth Technical Guide to 4-Bromo-2,2'-bipyridine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-Bromo-2,2'-bipyridine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2,2'-bipyridine is a monobrominated derivative of 2,2'-bipyridine (B1663995), a well-known chelating agent in coordination chemistry. The introduction of a bromine atom at the 4-position of one of the pyridine (B92270) rings creates a versatile functional handle for further molecular elaboration, making it a valuable building block in organic synthesis and materials science. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and key applications of 4-Bromo-2,2'-bipyridine, with a focus on its utility for researchers and professionals in drug development and materials science.
Physical and Chemical Properties
4-Bromo-2,2'-bipyridine is a stable organic compound under standard conditions. Its core physical and chemical properties are summarized in the tables below.
Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₇BrN₂ | [1] |
| Molecular Weight | 235.08 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 52 °C | [3] |
| Boiling Point | 325.163 °C at 760 mmHg | [3] |
| Density | 1.494 g/cm³ | [3] |
| Flash Point | 150.454 °C | [3] |
| Solubility | Soluble in many organic solvents. | |
| Storage | Store under inert gas (nitrogen or argon) at 2-8°C. |
Chemical Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 14162-95-9 | [1] |
| IUPAC Name | 4-bromo-2-(pyridin-2-yl)pyridine | [1] |
| InChI | 1S/C10H7BrN2/c11-8-4-6-13-10(7-8)9-3-1-2-5-12-9/h1-7H | |
| InChIKey | SCOXFIBXWCCICG-UHFFFAOYSA-N | |
| SMILES | C1=CC=NC(=C1)C2=NC=CC(=C2)Br | [1] |
Spectroscopic Data
Detailed spectroscopic data is crucial for the identification and characterization of 4-Bromo-2,2'-bipyridine.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of 4-Bromo-2,2'-bipyridine in CDCl₃ shows the following chemical shifts (δ) in ppm: 157.20 (C2), 154.5 (C2'), 149.6 (C6), 149.0 (C6'), 136.8 (C4'), 133.7 (C4), 126.7 (C5), 124.3 (C5'), 124.1 (C3), and 121.2 (C3')[3].
Experimental Protocols
Synthesis of 4-Bromo-2,2'-bipyridine
An improved and simplified synthetic method for 4-Bromo-2,2'-bipyridine starting from 2,2'-bipyridine has been reported.[3] The overall workflow is depicted in the diagram below.
Step-by-step procedure:
-
Oxidation of 2,2'-bipyridine: A solution of 2,2'-bipyridine and m-chloroperbenzoic acid (m-CPBA) in chloroform (B151607) is stirred at 40°C for 24 hours. The resulting mixture is washed with a sodium carbonate solution, and the organic phase is extracted, dried, and evaporated to yield 2,2'-bipyridyl-1-oxide.[3]
-
Nitration of 2,2'-bipyridyl-1-oxide: The product from the previous step is nitrated using fuming nitric acid in concentrated sulfuric acid to produce 4-nitro-2,2'-bipyridyl-1-oxide.[4]
-
Bromination and Deoxygenation: The 4-nitro-2,2'-bipyridyl-1-oxide is dissolved in glacial acetic acid, and acetyl bromide is added, followed by phosphorus tribromide. The solution is heated under reflux for 1 hour. After cooling, the product is isolated by dissolving the residue in water, neutralizing with sodium hydroxide, and extracting with an organic solvent.[3]
Suzuki Cross-Coupling Reaction
4-Bromo-2,2'-bipyridine is an excellent substrate for Suzuki cross-coupling reactions to form C-C bonds. A general workflow for this reaction is presented below.
General Protocol:
-
To a reaction vessel under an inert atmosphere, add 4-Bromo-2,2'-bipyridine, an arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., potassium carbonate).[5]
-
Add a degassed solvent system (e.g., a mixture of dioxane and water).[5]
-
Heat the reaction mixture with stirring for several hours until the starting material is consumed, as monitored by techniques like TLC or LC-MS.[5]
-
After cooling, perform an aqueous workup and extract the product with a suitable organic solvent.[5]
-
The crude product is then purified, typically by column chromatography.[5]
Chemical Reactivity and Applications
The bromine atom on the 4-Bromo-2,2'-bipyridine ring is the primary site of its chemical reactivity, enabling its use as a versatile precursor in the synthesis of more complex molecules.
Cross-Coupling Reactions
As highlighted, 4-Bromo-2,2'-bipyridine is a key building block in palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Stille couplings.[6] These reactions allow for the introduction of a wide variety of substituents at the 4-position, leading to the synthesis of novel bipyridine-based ligands and functional materials.[6]
Coordination Chemistry
The bipyridine moiety of 4-Bromo-2,2'-bipyridine is an excellent chelating ligand for a variety of metal ions. It is frequently used in the synthesis of transition metal complexes, particularly with ruthenium.[7][8] These complexes are of significant interest for their applications in catalysis, photochemistry, and as potential therapeutic agents. For instance, ruthenium(II)-arene complexes with bipyridine ligands have been investigated as potential agents against the aggregation of amyloid-β peptides associated with Alzheimer's disease.[9]
Materials Science
4-Bromo-2,2'-bipyridine serves as a precursor for the synthesis of functional organic materials. The ability to introduce various functional groups through cross-coupling reactions allows for the tuning of the electronic and photophysical properties of the resulting molecules. This makes it a valuable component in the development of materials for organic light-emitting diodes (OLEDs), solar cells, and sensors.[2][6]
Conclusion
4-Bromo-2,2'-bipyridine is a highly valuable and versatile building block for chemists in both academic and industrial research. Its well-defined physical and chemical properties, coupled with its reactivity in a range of synthetic transformations, make it an indispensable tool for the construction of complex molecular architectures. The detailed protocols and data presented in this guide are intended to facilitate its effective use in the development of novel ligands, catalysts, functional materials, and potential therapeutic agents.
References
- 1. 4-Bromo-2,2'-bipyridyl | C10H7BrN2 | CID 12087122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ruthenium Complexes that Break the Rules: Structural Features Controlling Dual Emission - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. ossila.com [ossila.com]
- 8. Bipyridine Ruthenium(II) Complexes with Halogen-Substituted Salicylates: Synthesis, Crystal Structure, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ruthenium(II)-Arene Complexes with a 2,2'-Bipyridine Ligand as Anti-Aβ Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
